molecular formula C11H15NO B2395076 (1R,2R)-2-(phenylamino)cyclopentan-1-ol CAS No. 210408-12-1

(1R,2R)-2-(phenylamino)cyclopentan-1-ol

Cat. No. B2395076
CAS RN: 210408-12-1
M. Wt: 177.247
InChI Key: FNOQWGKNOBRXBB-GHMZBOCLSA-N
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Description

“(1R,2R)-2-(phenylamino)cyclopentan-1-ol” is a chemical compound with the CAS Number: 210408-12-1 . It has a molecular weight of 177.25 . The IUPAC name for this compound is (1R,2R)-2-anilinocyclopentanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO/c13-11-8-4-7-10(11)12-9-5-2-1-3-6-9/h1-3,5-6,10-13H,4,7-8H2/t10-,11-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(1R,2R)-2-(phenylamino)cyclopentan-1-ol” is a solid substance . It has a molecular weight of 177.25 .

Scientific Research Applications

Cyclopentenones as Potential Inhibitors

  • Cyclopentenones, closely related to the chemical structure of (1R,2R)-2-(phenylamino)cyclopentan-1-ol, have been studied as potential inhibitors of penicillin-sensitive enzymes. However, specific compounds in this class were found inactive in tests (Durand, Marchand-Brynaert, & Ghosez, 1993).

Organometallic Compounds

  • Research on cyclopentadienyl compounds containing unsaturated carbon donor coligands has revealed interesting reactions and structural insights, which are relevant to the study of similar cyclopentane derivatives (Crochet, Esteruelas, López, Ruiz, & Tolosa, 1998).

Hydrolysis of Cyclopentolate

  • The hydrolysis of cyclopentolate hydrochloride in alkaline solutions offers insights into the behavior of cyclopentanol derivatives in chemical reactions, which can be useful for understanding the properties of (1R,2R)-2-(phenylamino)cyclopentan-1-ol (Roy, 1995).

Reactions of Ketones with Organophosphorus Compounds

Inhibitors of Enzymatic Synthesis

  • Structural and conformational analogues of L-methionine, including cyclopentane derivatives, have been investigated as inhibitors of the enzymatic synthesis of S-adenosyl-l-methionine, indicating potential biochemical applications (Coulter, Lombardini, Sufrin, & Talalay, 1974).

Lithium Acetylides and Amino Alkoxide

  • The study of lithium acetylides and amino alkoxides derived from camphor shows interesting applications in organic chemistry, relevant to similar cyclopentane derivatives (Briggs, Winemiller, Xiang, & Collum, 2001).

Cyclin-dependent Kinase Inhibitors

  • Cyclopentane derivatives have been explored in the synthesis of cyclin-dependent kinase inhibitors, highlighting their potential in pharmacological applications (Havlícek, Hanuš, Veselý, Leclerc, Meijer, Shaw, & Strnad, 1997).

N2S2 and N4S4 Precursors

  • Research on N2S2 and N4S4 precursors to PS2 macrocycles and cyclic amidinium salts, involving cyclopentane derivatives, provides insights into the synthesis and properties of these complex molecules (Cox, Kariuki, Smyth, & Newman, 2016).

properties

IUPAC Name

(1R,2R)-2-anilinocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-8-4-7-10(11)12-9-5-2-1-3-6-9/h1-3,5-6,10-13H,4,7-8H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOQWGKNOBRXBB-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(phenylamino)cyclopentan-1-ol

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